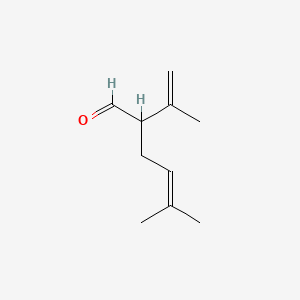

2-Isopropenyl-5-methylhex-4-enal

Beschreibung

2-Isopropenyl-5-methylhex-4-enal (CAS 75697-98-2), also known as (±)-Lavandulal, is an acyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is characterized by a conjugated enal system (α,β-unsaturated aldehyde) and an isopropenyl substituent at the C2 position. This compound is naturally occurring in essential oils, such as Kenyan citronella oil, and contributes to herbaceous-resinous, slightly minty, and woody-lavender-like olfactory profiles . Its applications span fragrance formulation and phytochemical research due to its distinctive aroma and structural complexity .

Eigenschaften

CAS-Nummer |

6544-40-7 |

|---|---|

Molekularformel |

C10H16O |

Molekulargewicht |

152.23 g/mol |

IUPAC-Name |

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal |

InChI |

InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1 |

InChI-Schlüssel |

PAIVGFRXYIGODL-JTQLQIEISA-N |

Isomerische SMILES |

CC(=CC[C@@H](C=O)C(=C)C)C |

Kanonische SMILES |

CC(=CCC(C=O)C(=C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

2-Isopropenyl-5-methylhex-4-enal undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Isopropenyl-5-methylhex-4-enal has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Isopropenyl-5-methylhex-4-enal involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to antimicrobial effects by disrupting the normal function of microbial proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Isopropyl-5-methylhex-4-enal (CAS 58191-81-4)

This compound shares a similar backbone with 2-Isopropenyl-5-methylhex-4-enal but differs in the substituent at the C2 position: it features an isopropyl group (branched alkyl) instead of an isopropenyl group (allylic alkenyl). Key differences include:

Key Observations:

Structural Impact on Reactivity :

- The isopropenyl group in 2-Isopropenyl-5-methylhex-4-enal introduces a reactive double bond, making it prone to electrophilic additions (e.g., Diels-Alder reactions) and oxidation . In contrast, the saturated isopropyl group in its counterpart likely reduces reactivity, favoring stability in formulations .

Odor Profile Differences: The conjugated enal system in 2-Isopropenyl-5-methylhex-4-enal enhances its odor potency, contributing to its "green top note" in olive oils and citronella . The absence of a double bond in 2-Isopropyl-5-methylhex-4-enal may result in a less complex or milder aroma, though specific data is lacking .

Molecular Weight and Physical Properties :

Research Findings and Implications

- Natural vs.

Applications in Fragrance Chemistry :

The unsaturated structure of 2-Isopropenyl-5-methylhex-4-enal makes it valuable in perfumery for fresh, green accords, whereas the saturated analogue might serve as a stabilizer or modifier in scent formulations .- Gaps in Data: Limited information exists on the sensory properties, toxicity, and industrial applications of 2-Isopropyl-5-methylhex-4-enal, highlighting the need for further research .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.